molecular formula C12H19ClFN B1458044 1-(4-Fluorophenyl)hexan-1-amine hydrochloride CAS No. 2728-89-4

1-(4-Fluorophenyl)hexan-1-amine hydrochloride

Cat. No. B1458044
CAS RN: 2728-89-4
M. Wt: 231.74 g/mol
InChI Key: NUNFVFUULQPXDU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)hexan-1-amine hydrochloride, also known by its chemical formula C₁₂H₁₉ClFN, is a compound with a molecular weight of 231.74 g/mol. It falls under the category of amines and is characterized by the presence of a fluorine-substituted phenyl group attached to a hexyl amine chain. The hydrochloride salt form enhances its solubility in water and facilitates its use in various applications .


Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)hexan-1-amine hydrochloride involves several steps. One common approach is the N-alkylation of 4-fluorophenylbutanone with hexylamine, followed by conversion to the hydrochloride salt. Detailed synthetic pathways and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The compound’s molecular structure consists of a hexyl amine chain (C₆H₁₃N) attached to a 4-fluorophenyl group (C₆H₄F). The hydrochloride salt adds an additional chlorine atom (Cl) to the structure. The arrangement of atoms and bonds determines its chemical properties and reactivity .


Chemical Reactions Analysis

1-(4-Fluorophenyl)hexan-1-amine hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and reductive processes. Its reactivity depends on the functional groups present and the reaction conditions .


Physical And Chemical Properties Analysis

Scientific Research Applications

Electrophilic Amination and Synthesis Techniques

Research demonstrates the utility of 4-fluorophenyl-related compounds in electrophilic amination reactions, highlighting innovative pathways for synthesizing complex amines. Bombek et al. (2004) explored the electrophilic amination of 4-fluorophenol with diazenes, revealing a process that involves the complete removal of the fluorine atom, thus providing a novel method for introducing amino groups into aromatic compounds Electrophilic amination of 4-fluorophenol with diazenes: a complete removal of the fluorine atom.

Supramolecular Chemistry and Sensor Development

In supramolecular chemistry, fluorophenyl groups play a pivotal role in the development of complex molecular structures with potential applications in sensing technologies. Wang et al. (2011) demonstrated the use of amine- or maleimide-functionalized isophthalate in coordination-driven self-assembly, forming hexagonal prisms that could be post-modified to incorporate new functionalities. This research has implications for constructing materials capable of sensing or biological recognition Post-self-assembly covalent chemistry of discrete multicomponent metallosupramolecular hexagonal prisms.

Antimicrobial and Antioxidant Activities

Compounds incorporating the 4-fluorophenyl motif have been investigated for their biological activities, including antimicrobial and antioxidant effects. Arutyunyan et al. (2012) synthesized a series of amines and their derivatives, showing significant antibacterial activity, suggesting potential for pharmaceutical applications in combating bacterial infections Synthesis, antibacterial, and antioxidant activity of [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates.

Pharmaceutical Applications

The fluorophenyl group is a key structural element in the design of novel pharmaceuticals due to its ability to modulate biological activity. The synthesis and evaluation of 1-aryl-3-phenethylamino-1-propanone hydrochlorides by Mete et al. (2007) exemplify the pursuit of new cytotoxic agents, highlighting the compound's potential as potent anticancer agents Synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as possible potent cytotoxic agents.

Safety And Hazards

Consult safety data sheets for handling precautions and potential hazards .

properties

IUPAC Name

1-(4-fluorophenyl)hexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN.ClH/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10;/h6-9,12H,2-5,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNFVFUULQPXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)hexan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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